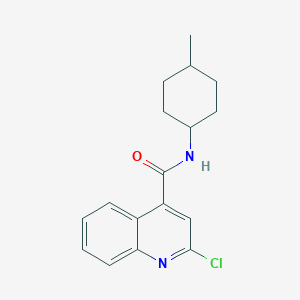

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

説明

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chloro substituent at the 2-position and a carboxamide group at the 4-position, which is further substituted with a 4-methylcyclohexyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.

Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via electrophilic substitution reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance the efficiency and sustainability of the process .

化学反応の分析

Types of Reactions

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

科学的研究の応用

Antimalarial Activity

One of the most significant applications of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research indicates that quinoline-4-carboxamide derivatives exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Studies

In preclinical studies, derivatives from this class demonstrated low nanomolar potency in vitro and excellent oral efficacy in P. berghei malaria mouse models. The effective doses were notably low, with ED90 values below 1 mg/kg when administered orally over four days . These findings suggest that this compound could be developed into a potent therapeutic option against malaria.

Antibacterial Properties

Another area of application for this compound is its antibacterial activity. Research has shown that quinoline derivatives can exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Activity

In vitro studies have utilized methods such as agar diffusion to assess the antibacterial properties of related compounds. The results indicated that structural modifications within this chemical class enhance antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

Anticancer Applications

The compound's potential extends to cancer treatment as well. Recent studies have highlighted its role in targeting specific pathways involved in cancer cell proliferation and survival.

SIRT3 Inhibition

Research has identified quinoline derivatives as inhibitors of SIRT3, a mitochondrial deacetylase implicated in various cancers. Inhibiting SIRT3 can disrupt cancer cell metabolism and promote apoptosis . The selectivity of these compounds for SIRT3 over other sirtuins (SIRT1 and SIRT2) further enhances their therapeutic potential .

Summary of Applications

| Application | Mechanism | Efficacy |

|---|---|---|

| Antimalarial | Inhibition of PfEF2 | Low nanomolar potency; effective in vivo |

| Antibacterial | Disruption of bacterial cell wall synthesis | Effective against MRSA and other strains |

| Anticancer | Inhibition of SIRT3 | Selective inhibition; potential for cancer therapy |

作用機序

The mechanism of action of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

類似化合物との比較

Similar Compounds

2-chloroquinoline-4-carboxamide: Lacks the 4-methylcyclohexyl group, leading to different biological activities.

N-(4-methylcyclohexyl)quinoline-4-carboxamide: Lacks the chloro substituent, affecting its reactivity and interactions.

Uniqueness

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is unique due to the presence of both the chloro and 4-methylcyclohexyl groups, which contribute to its distinct chemical and biological properties .

生物活性

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H18ClN

- Molecular Weight : 253.76 g/mol

- SMILES Notation : ClC1=CC2=C(C=C1)C(=O)N(C(C)C)C(=C2)N

This structure indicates a quinoline core with a carboxamide functional group, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Protein Synthesis : Some quinoline derivatives have been shown to inhibit translation elongation factors, which are vital for protein synthesis in pathogens such as Plasmodium falciparum .

- Anti-inflammatory Activity : Quinoline derivatives can inhibit lipoxygenase (LOX), which plays a role in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .

- Antimicrobial Activity : The compound's structure suggests potential activity against various bacterial strains, including those resistant to current antibiotics .

Antimalarial Activity

A series of studies have evaluated quinoline derivatives for their antimalarial properties. In particular, compounds structurally related to this compound have demonstrated:

- Moderate Potency Against Plasmodium falciparum : Compounds were screened for activity against the blood stage of the parasite, showing effective inhibition at low nanomolar concentrations .

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of translation elongation factor 2 |

| DDD107498 | 120 | Inhibition of translation elongation factor 2 |

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties:

- In vitro Studies : Several studies reported that quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimalarial Screening : A study evaluated several quinoline derivatives, including those similar to this compound, for their efficacy against Plasmodium species. The results indicated that modifications in the side chains significantly affected potency and pharmacokinetic profiles .

- Anti-inflammatory Effects : Research on a series of quinolone carboxamides demonstrated their ability to inhibit LOX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and chlorine isotope patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in analogous quinoline derivatives . For purity, use HPLC with UV detection (λ = 254–280 nm) and compare retention times against synthetic intermediates .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Key steps include:

- Catalyst Selection : Use ZnCl₂ or Pd-based catalysts for cyclization and coupling reactions, as shown in similar quinoline-carboxamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Recrystallization from ethanol or acetonitrile improves purity .

Q. What are the solubility challenges of this compound, and how can they be addressed in biological assays?

- Methodological Answer : The compound’s lipophilic cyclohexyl and chloroquinoline groups limit aqueous solubility. Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For in vitro assays, pre-dissolve in DMSO and dilute in buffer with surfactants (e.g., Tween-80) to prevent aggregation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are applicable to enhance the biological activity of this quinoline-carboxamide?

- Methodological Answer : Systematically modify the cyclohexyl (e.g., substituent stereochemistry) and quinoline (e.g., chloro vs. fluoro substitution) moieties. Use parallel synthesis to generate derivatives, followed by enzymatic assays (e.g., kinase inhibition) and cytotoxicity screening (MTT assay). Computational docking (e.g., AutoDock Vina) predicts binding to target proteins .

Q. How can researchers identify and validate the primary biological targets of this compound?

- Methodological Answer : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via surface plasmon resonance (SPR) for binding kinetics and CRISPR-Cas9 knockout models to assess functional dependency .

Q. What experimental approaches resolve contradictions in reported crystallographic data for similar quinoline derivatives?

- Methodological Answer : Re-evaluate crystal packing and hydrogen-bonding networks using single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) to reduce thermal motion artifacts. Compare with DFT-optimized molecular geometries to identify discrepancies .

Q. How does metabolic stability impact the in vivo efficacy of this compound, and what modifications improve pharmacokinetics?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., cyclohexyl oxidation). Introduce deuterium at labile C-H bonds or replace metabolically vulnerable groups (e.g., methyl with trifluoromethyl) .

Q. What computational strategies predict off-target interactions and toxicity risks?

- Methodological Answer : Use machine learning platforms (e.g., DeepTox) trained on Tox21 datasets. Perform molecular dynamics simulations to assess binding to cytochrome P450 isoforms (e.g., CYP3A4) and hERG channels .

Q. How can researchers design synergistic combinations with existing therapeutics while minimizing resistance?

- Methodological Answer : Screen combinatorial libraries (e.g., this compound + EGFR inhibitors) using Chou-Talalay synergy assays. Monitor resistance via long-term culture with incremental dose escalation and RNA-seq to identify compensatory pathways .

Q. What protocols address reproducibility issues in biological activity data across labs?

特性

IUPAC Name |

2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARIOSPDNQTJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID74373739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。